3-(benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide

Description

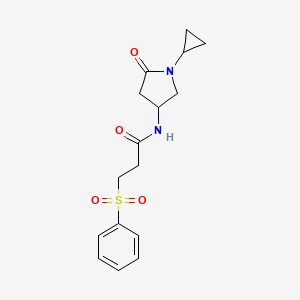

3-(Benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone with a benzenesulfonyl substituent at the 3-position and a 1-cyclopropyl-5-oxopyrrolidin-3-yl group as the amide nitrogen substituent.

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c19-15(8-9-23(21,22)14-4-2-1-3-5-14)17-12-10-16(20)18(11-12)13-6-7-13/h1-5,12-13H,6-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDKDBJNQFPUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(benzenesulfonyl)-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)propanamide is a synthetic organic molecule that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a benzenesulfonyl group, a cyclopropyl moiety, and a pyrrolidinone ring, which contribute to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the benzenesulfonyl group enhances its binding affinity to target proteins, potentially modulating their activity. Preliminary studies suggest that it may exhibit:

- Anticonvulsant Activity : Similar compounds have shown efficacy in animal models for epilepsy.

- Anticancer Properties : Investigations into related compounds indicate potential cytotoxic effects against various tumor cell lines.

Anticonvulsant Activity

Recent studies have indicated that compounds structurally related to this compound may possess broad-spectrum anticonvulsant properties. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide demonstrated significant protection across several seizure models in mice, suggesting the potential for similar efficacy in our compound .

Anticancer Effects

Research into epothilone analogs has revealed that modifications similar to those present in our compound can lead to enhanced cytotoxicity against cancer cells through mechanisms involving tubulin polymerization and microtubule stabilization . This suggests that this compound could be explored for its anticancer potential.

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant effects of related compounds, significant protection was observed in the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These findings highlight the potential for this compound to serve as a candidate for epilepsy treatment .

Case Study 2: Cytotoxicity Against Tumor Cells

Another study focused on structurally similar compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism was linked to their interaction with microtubules, which is critical for cell division. This suggests that our compound could also exhibit similar anticancer properties .

Research Findings Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s unique structure differentiates it from related propanamide and lactam derivatives. Key comparisons include:

- Benzenesulfonyl vs.

- Cyclopropyl-Pyrrolidinone vs. Simple Lactams: The cyclopropyl substituent in the pyrrolidinone ring reduces ring strain and enhances metabolic stability compared to unsubstituted lactams (e.g., 5-oxopyrrolidin derivatives) .

Research Findings and Hypotheses

Mechanistic Insights

While direct data on the target compound is absent, structural analogs suggest:

- Metabolic Stability: The cyclopropyl group may reduce oxidative metabolism, prolonging half-life compared to non-cyclopropyl analogs (e.g., piperidin-1-yl derivatives in ) .

- Target Selectivity: The benzenesulfonyl group could enhance selectivity for sulfhydryl-containing targets (e.g., cysteine proteases) versus the cyano group’s preference for polar active sites .

Computational Predictions

Hypothetical docking studies (inferred from ) suggest:

- The benzenesulfonyl group may occupy hydrophobic pockets in GLUT4, while the pyrrolidinone oxygen forms hydrogen bonds with residues like Lys-294 or Asp-328 .

- Comparative IC₅₀ values with ’s compounds remain speculative but could be lower due to improved hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.